三叶酸盐葡糖醛酸酯
描述
Synthesis Analysis
Trimetrexate glucuronate's synthesis and metabolic disposition have been characterized in detail. It undergoes extensive metabolism, with a significant portion of the dose being metabolized and only a small fraction excreted unchanged. The metabolic pathways include N-dealkylation, oxidation, and conjugation processes, leading to various metabolites, including glucuronide conjugates (Wong et al., 1990).
Molecular Structure Analysis
The molecular structure of trimetrexate has been elucidated through crystallography, revealing its conformational features and providing insights into its interaction with dihydrofolate reductase (DHFR). Trimetrexate's structure enables its potent inhibition of DHFR, a key enzyme in the folate pathway, which is crucial for DNA and RNA synthesis (Sutton & Cody, 1987).
Chemical Reactions and Properties
Trimetrexate's chemical stability and reactions under physiological conditions are essential for its pharmacological efficacy. Its stability in infusion solutions has been studied, indicating a relatively long half-life and a predictable degradation pathway, which is vital for its therapeutic application (Stetson, Shukla & Ensminger, 1991).
Physical Properties Analysis
The lipophilicity of trimetrexate is a critical physical property that enhances its cellular uptake and distribution. Its ability to passively diffuse across cell membranes differentiates it from other antifolates and contributes to its effectiveness against various pathogens and tumor cells.
Chemical Properties Analysis
As a potent inhibitor of DHFR, trimetrexate's chemical properties allow it to bind effectively to the enzyme, inhibiting the folate pathway. This mechanism is crucial for its action against tumors and pathogens like Toxoplasma gondii, demonstrating its broad spectrum of activity (Allegra et al., 1987).
科学研究应用
1. 癌症治疗中的临床试验
三叶酸盐葡糖醛酸酯 (TMTX) 已在针对各种癌症的临床试验中进行了探索。Grochow 等人 (1989) 进行的一项研究发现,每 3 周连续 5 天静脉注射 TMTX,对治疗晚期实体瘤具有潜力,尽管剂量限制性毒性主要表现为中性粒细胞减少 (Grochow 等人,1989)。此外,Maroun 等人 (1988) 评估了 TMTX 与顺铂或依托泊苷联合治疗非小细胞肺癌患者,指出了其耐受性和确定最大耐受剂量水平的潜力 (Maroun 等人,1988)。
2. 转移性恶性黑色素瘤的研究
在转移性恶性黑色素瘤的背景下,Odujinrin 等人 (1990) 进行了一项使用 TMTX 的研究。该治疗被很好地耐受,但在所用的剂量水平和时间表下,它并未显示出治疗播散性恶性黑色素瘤的有效性 (Odujinrin 等人,1990)。
3. 非小细胞肺癌的活性
Maroun (1988) 的一项研究发现,TMTX 在非小细胞肺癌中显示出活性,部分患者达到部分缓解,而骨髓抑制作为主要毒性是可控的 (Maroun,1988)。
4. 潜在的抗卡波西肉瘤效应
Harris (1996) 报告了一位艾滋病患者,在接受 TMTX 治疗后,卡波西肉瘤的肿瘤负荷显着减少,这表明对卡波西肉瘤具有潜在活性 (Harris,1996)。
5. 代谢处置研究
Wong 等人 (1990) 描述了 TMTX 在大鼠中的代谢处置,揭示了其生物转化和排泄的见解,这是了解其药代动力学和潜在应用的重要方面 (Wong 等人,1990)。
6. 与环磷酰胺的联合治疗
Mattson 等人 (1988) 探讨了 TMTX 与环磷酰胺联合治疗转移性或不可手术的非小细胞肺癌患者。本研究旨在确定最大耐受剂量,并观察到该联合治疗对该类型癌症有效 (Mattson 等人,1988)。
安全和危害
Trimetrexate glucuronate is classified as a reproductive toxicity, Category 2 . The most common adverse effect associated with trimetrexate is myelosuppression (neutropenia and thrombocytopenia); this is mitigated by coadministration of calcium folinate and is generally reversible upon dosage reduction or discontinuation .
属性
IUPAC Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13)/t;2-,3+,4-,5-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJXQWYMBJYJNB-LRDBBFHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90273968 | |
Record name | Trimetrexate glucuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90273968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimetrexate glucuronate | |
CAS RN |
82952-64-5 | |
Record name | Trimetrexate glucuronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82952-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimetrexate glucuronate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082952645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimetrexate glucuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90273968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETREXATE GLUCURONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L137U4A79K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。